molecular formula C21H16N2OS2 B12131058 1-(Naphthalen-2-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one

1-(Naphthalen-2-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one

Cat. No.: B12131058
M. Wt: 376.5 g/mol
InChI Key: XLYUULJESXPKEL-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)-2-{7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one is a complex organic compound featuring a naphthalene moiety and a unique tricyclic structure containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-2-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one typically involves multi-step organic reactions. One common approach starts with the formation of the naphthalene derivative, followed by the construction of the tricyclic core through cyclization reactions. Key steps may include:

    Formation of the Naphthalene Derivative: This can be achieved through Friedel-Crafts acylation or alkylation reactions.

    Cyclization: The tricyclic structure is often formed via intramolecular cyclization reactions, which may involve sulfur and nitrogen-containing reagents.

    Final Coupling: The final step involves coupling the naphthalene derivative with the tricyclic core under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-2-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the tricyclic core or the naphthalene moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene ring or the tricyclic core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene ring or the tricyclic core.

Scientific Research Applications

1-(Naphthalen-2-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfur and nitrogen atoms in the tricyclic core can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-2-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one: Unique due to its specific tricyclic structure and the presence of sulfur and nitrogen atoms.

    1-(Naphthalen-2-yl)-2-{7-oxa-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one: Similar structure but with an oxygen atom replacing the sulfur atom.

    1-(Naphthalen-2-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.

Uniqueness

The uniqueness of this compound lies in its specific combination of a naphthalene moiety with a sulfur and nitrogen-containing tricyclic core. This structure imparts unique chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C21H16N2OS2

Molecular Weight

376.5 g/mol

IUPAC Name

1-naphthalen-2-yl-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)ethanone

InChI

InChI=1S/C21H16N2OS2/c24-17(15-9-8-13-4-1-2-5-14(13)10-15)11-25-20-19-16-6-3-7-18(16)26-21(19)23-12-22-20/h1-2,4-5,8-10,12H,3,6-7,11H2

InChI Key

XLYUULJESXPKEL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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